molecular formula C6H14O2S2 B8606267 1-Methoxy-2-[(2-methoxyethyl)disulfanyl]ethane CAS No. 69177-66-8

1-Methoxy-2-[(2-methoxyethyl)disulfanyl]ethane

Cat. No. B8606267
CAS RN: 69177-66-8
M. Wt: 182.3 g/mol
InChI Key: FBCJRFLYFSCLOV-UHFFFAOYSA-N
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Patent
US06569573B1

Procedure details

To 8 mL of the sodium polysulfide solution of Example 1 was added 1-bromo-2-methoxy ethane (3.7 g) with stirring at 22-25° C. Extraction of the reaction mixture with ether, washing of the ethereal solution with water, and concentration gave an oil. Distillation of the oil yielded 1.0 g of bis(methoxyethyl)disulfide. Analysis of the oil gave the following results: C, 38.27%; H, 7.82%; S, 36.18%. Calculated for C6H14O2S2: C, 39.56%; H, 7.69%; S, 35.16%.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[SH2:2].Br[CH2:4][CH2:5][O:6][CH3:7]>>[CH3:7][O:6][CH2:5][CH2:4][S:2][S:2][CH2:4][CH2:5][O:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[Na+].S
Name
Quantity
3.7 g
Type
reactant
Smiles
BrCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
with stirring at 22-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction of the reaction mixture with ether
WASH
Type
WASH
Details
washing of the ethereal solution with water, and concentration
CUSTOM
Type
CUSTOM
Details
gave an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil

Outcomes

Product
Name
Type
product
Smiles
COCCSSCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.